molecular formula C7H5Cl3N2 B2704676 2,6-dichloro-1H-1,3-benzodiazole hydrochloride CAS No. 2378501-67-6

2,6-dichloro-1H-1,3-benzodiazole hydrochloride

Cat. No.: B2704676
CAS No.: 2378501-67-6
M. Wt: 223.48
InChI Key: LDHJEZVGCVKJJQ-UHFFFAOYSA-N
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Description

2,6-dichloro-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-1H-1,3-benzodiazole hydrochloride typically involves the cyclization of o-phenylenediamine with a suitable chlorinating agent. One common method is the reaction of o-phenylenediamine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2). These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-1H-1,3-benzodiazole hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups, under appropriate conditions.

    Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction, leading to the formation of various derivatives with different chemical properties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological or chemical properties depending on the substituents introduced.

Scientific Research Applications

2,6-dichloro-1H-1,3-benzodiazole hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1H-benzimidazole: This compound has a similar structure but with only one chlorine atom, which may result in different chemical and biological properties.

    5,6-Dichloro-1H-benzimidazole: This compound has chlorine atoms at the 5 and 6 positions, which can lead to different reactivity and applications.

    2,5-Dichloro-1H-benzimidazole:

Uniqueness

2,6-dichloro-1H-1,3-benzodiazole hydrochloride is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHJEZVGCVKJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378501-67-6
Record name 2,6-dichloro-1H-1,3-benzodiazole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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